2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid
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Overview
Description
2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C10H9ClO5. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methoxy group, and a methoxycarbonyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid can be achieved through several steps, starting from readily available starting materials. One common method involves the following steps:
Nitration: The starting material, such as dimethyl terephthalate, undergoes nitration to introduce a nitro group.
Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.
Hydrogenation: The nitro group is reduced to an amino group through hydrogenation.
Esterification: The carboxylic acid is esterified to form the methoxycarbonyl group.
Bromination: The compound is brominated to introduce a bromine atom.
Diazotization: Finally, the amino group is converted to a diazonium salt, which is then replaced by a chlorine atom through a Sandmeyer reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and pressures are common in industrial settings to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Esterification and Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid or esterified to form different esters.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Acids and Bases: Esterification and hydrolysis reactions often require acidic or basic conditions.
Oxidizing and Reducing Agents: Oxidation reactions may use agents like potassium permanganate, while reduction reactions may use hydrogen gas or metal hydrides.
Major Products
Substituted Benzoic Acids: Products from substitution reactions.
Esters and Carboxylic Acids: Products from esterification and hydrolysis reactions.
Quinones and Hydroquinones: Products from oxidation and reduction reactions.
Scientific Research Applications
2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methoxybenzoic acid: Lacks the methoxycarbonyl group.
5-Chloro-2-methoxybenzoic acid: Differently substituted on the benzene ring.
Methyl 5-chloro-2-methoxybenzoate: An ester derivative with a similar structure
Uniqueness
2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
2-chloro-5-methoxy-3-methoxycarbonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO5/c1-15-5-3-6(9(12)13)8(11)7(4-5)10(14)16-2/h3-4H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXYIQWWCSRVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(=O)OC)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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